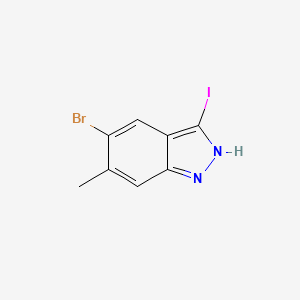

5-Bromo-3-iodo-6-methyl-1h-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXWLIUKYARYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-3-iodo-6-methyl-1H-indazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol, this guide outlines a rational, multi-step approach based on established methodologies for the synthesis of analogous indazole derivatives. The experimental protocols provided are derived from closely related transformations and are intended to serve as a foundational methodology for researchers.

Overview of the Synthetic Strategy

The proposed synthesis of this compound commences with the formation of the indazole core, followed by sequential halogenation. The key steps in this synthetic route are:

-

Synthesis of 6-methyl-1H-indazole: Formation of the indazole scaffold from a suitable aniline precursor.

-

Bromination at the C5 position: Introduction of a bromine atom onto the benzene ring of the indazole core.

-

Iodination at the C3 position: Functionalization of the pyrazole ring with an iodine atom to yield the final product.

This strategy allows for the controlled introduction of the desired substituents at specific positions on the indazole ring.

Experimental Protocols

The following sections detail the experimental procedures for each step of the proposed synthesis. These protocols are based on analogous reactions reported in the literature and may require optimization for the specific substrates.

Step 1: Synthesis of 6-methyl-1H-indazole

The synthesis of the 6-methyl-1H-indazole core can be achieved via the Jacobson synthesis, starting from 2,4-dimethylaniline.

Reaction Scheme:

A plausible reaction scheme for the synthesis of 6-methyl-1H-indazole.

Procedure:

-

To a stirred solution of 2,4-dimethylaniline in a suitable solvent such as glacial acetic acid, add a solution of sodium nitrite in water at a low temperature (0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir for a specified time while monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically worked up by neutralization and extraction with an organic solvent.

-

The crude product is then purified, for example, by column chromatography, to yield 6-methyl-1H-indazole.

Step 2: Synthesis of 5-Bromo-6-methyl-1H-indazole

The bromination of 6-methyl-1H-indazole at the C5 position can be accomplished using a suitable brominating agent. The following protocol is adapted from the bromination of indazole-3-carboxylic acid.[1]

Reaction Scheme:

A plausible reaction scheme for the synthesis of 5-bromo-6-methyl-1H-indazole.

Procedure:

-

Suspend 6-methyl-1H-indazole in glacial acetic acid and heat the mixture until a clear solution is obtained.

-

Cool the solution to a suitable temperature (e.g., 90 °C) and add a solution of bromine in glacial acetic acid dropwise.

-

Maintain the reaction at this temperature for several hours until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-bromo-6-methyl-1H-indazole.

Step 3: Synthesis of this compound

The final step involves the iodination of 5-bromo-6-methyl-1H-indazole at the C3 position. This procedure is based on the well-established method for the 3-iodination of various indazole derivatives.[2][3]

Reaction Scheme:

A plausible reaction scheme for the synthesis of this compound.

Procedure:

-

To a solution of 5-bromo-6-methyl-1H-indazole in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH).

-

To this mixture, add a solution of iodine (I2) in DMF dropwise at room temperature.

-

Stir the reaction mixture for a few hours, monitoring its completion by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The product may precipitate from the solution. Collect the solid by filtration, wash with water, and dry to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the target compound and its precursors. Please note that yields for the proposed synthesis are estimates based on analogous reactions and will require experimental validation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |

| 6-methyl-1H-indazole | C₈H₈N₂ | 132.16 | Solid | >95 |

| 5-Bromo-6-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | Solid | >97 |

| This compound | C₈H₆BrIN₂ | 336.96 | Solid | >95[4] |

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

A logical workflow for the synthesis and characterization of the target compound.

This guide provides a robust starting point for the laboratory synthesis of this compound. Researchers are encouraged to consult the cited literature for further details on related synthetic transformations and to optimize the outlined procedures to achieve the desired outcomes.

References

An In-depth Technical Guide to 5-Bromo-3-iodo-6-methyl-1H-indazole

CAS Number: 1360954-43-3

This technical guide provides a comprehensive overview of 5-Bromo-3-iodo-6-methyl-1H-indazole, a halogenated heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of specific data for this particular molecule, this guide leverages information on closely related structural analogs to provide a thorough understanding of its chemical properties, synthesis, and potential applications.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| This compound | 1360954-43-3 | C₈H₆BrIN₂ | 336.96 | Not Available | |

| 5-Bromo-3-iodo-1H-indazole | 459133-66-5 | C₇H₄BrIN₂ | 322.93 | Not Available | [1] |

| 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3 | C₈H₆BrIN₂ | 336.96 | 2.9404 | [2] |

| 5-Bromo-3-methyl-1H-indazole | 552331-16-5 | C₈H₇BrN₂ | 211.06 | 2.6 | |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | C₈H₆IN₃O₂ | 303.06 | Not Available | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available scientific literature. However, the synthesis of structurally related bromo- and iodo-indazoles has been described, providing a likely pathway for its preparation. The general strategy involves the iodination of a corresponding bromo-methyl-indazole precursor.

General Synthesis Workflow

The functionalization of the indazole core, particularly at the C3 position, is a key step in the synthesis of various derivatives. Halogenation, specifically iodination, is a common method to introduce a reactive handle for further chemical modifications, such as cross-coupling reactions.

Caption: General workflow for the C3-iodination of a 1H-indazole scaffold.

Representative Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol, adapted from the synthesis of a close analog, illustrates a viable method for the iodination of a bromo-indazole precursor.[4]

Materials:

-

6-bromo-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

To a solution of 6-bromo-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).

-

Prepare a solution of iodine (1.5 equivalents) in DMF.

-

Add the iodine solution dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

-

A white solid will precipitate. Filter the solid and dry it to obtain 6-bromo-3-iodo-1H-indazole.[4]

This method, with 5-bromo-6-methyl-1H-indazole as the starting material, would be a logical approach to synthesize the target compound, this compound.

Applications in Drug Development and Research

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[5] They are key components in numerous therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-bacterial properties.

The introduction of halogen atoms, such as bromine and iodine, onto the indazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom at the C3 position is particularly useful as it allows for further functionalization through various cross-coupling reactions, such as Suzuki and Heck reactions. This enables the synthesis of diverse libraries of compounds for biological screening.

While specific biological activities for this compound have not been reported, its structural similarity to known kinase inhibitors and other biologically active molecules suggests its potential as a valuable intermediate in the discovery of novel therapeutics.

Potential Research Applications Workflow

The utility of this compound as a building block in drug discovery can be visualized in the following workflow.

Caption: Workflow illustrating the use of the title compound in drug discovery.

Safety Information

Based on the Safety Data Sheet for this compound, the compound should be handled with care in a laboratory setting. It is intended for research and development purposes only. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the supplier's Safety Data Sheet.

References

- 1. 459133-66-5 Cas No. | 5-Bromo-3-iodo-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 5-Bromo-3-iodo-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and potential biological relevance of the heterocyclic compound 5-Bromo-3-iodo-6-methyl-1H-indazole. Due to the limited availability of experimental data for this specific molecule, this guide incorporates predicted values and data from closely related structural analogs to offer a thorough assessment.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that where experimental data is unavailable, predicted values from computational models are provided and clearly indicated.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrIN₂ | - |

| Molecular Weight | 336.96 g/mol | [1] |

| CAS Number | 1360954-43-3 | [2] |

| Appearance | Off-white to light yellow solid (Predicted) | [3] |

| Melting Point | 196 °C (for 5-Bromo-3-iodo-1H-indazole) | [3] |

| Boiling Point | 413.1 ± 25.0 °C (Predicted, for 5-Bromo-3-iodo-1H-indazole) | [3] |

| Density | 2.421 ± 0.06 g/cm³ (Predicted, for 5-Bromo-3-iodo-1H-indazole) | [3] |

| pKa | 10.78 ± 0.40 (Predicted, for 5-Bromo-3-iodo-1H-indazole) | [3] |

| LogP | 2.9404 (Predicted, for 6-Bromo-3-iodo-1-methyl-1H-indazole) | [1] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų (Predicted, for 6-Bromo-3-iodo-1-methyl-1H-indazole) | [1] |

| Hydrogen Bond Donors | 1 (Predicted) | [1] |

| Hydrogen Bond Acceptors | 2 (Predicted) | [1] |

| Rotatable Bonds | 0 (Predicted) | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 5-bromo-3-iodo-1H-indazole.[3]

Materials:

-

5-Bromo-6-methyl-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-6-methyl-1H-indazole in anhydrous DMF.

-

To this solution, add potassium hydroxide (3.0 equivalents) and stir the mixture.

-

Subsequently, add iodine (2.0 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash sequentially with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents on the indazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the compound.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic workflow for this compound.

References

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of substituted indazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Quantitative data from key studies are summarized for comparative analysis, detailed experimental protocols are provided for reproducibility, and critical biological pathways are visualized to illuminate their mechanisms of action.

Anticancer Activity of Substituted Indazoles

Substituted indazoles have shown significant promise as anticancer agents, with several derivatives entering clinical trials and receiving FDA approval.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro antiproliferative activity of selected substituted indazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1] |

| A549 (Lung) | 7.73 | [4] | |

| A2780 (Ovarian) | 5.47 | [4] | |

| 6o | K562 (Leukemia) | 5.15 | [2] |

| A549 (Lung) | >40 | [2] | |

| PC-3 (Prostate) | >40 | [2] | |

| Hep-G2 (Hepatoma) | >40 | [2] | |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A2780 (Ovarian) | 4.21 | [5] |

| A549 (Lung) | 18.6 | [5] | |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A2780 (Ovarian) | 4.21 - 18.6 | [5] |

| 106 | FGFR1 | 2.0 ± 0.4 | [6] |

| FGFR2 | 0.8 ± 0.3 | [6] | |

| FGFR3 | 4.5 ± 1.6 | [6] | |

| 121 | IDO1 Enzyme | 0.72 | [6] |

| 122 | IDO1 Enzyme | 0.77 | [6] |

Signaling Pathways in Indazole-Mediated Anticancer Activity

Many substituted indazoles exert their anticancer effects by targeting critical signaling pathways. For instance, some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Others have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and the p53/MDM2 pathway.[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Substituted indazole compounds

-

Human cancer cell lines (e.g., A549, K562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole compounds in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity of Substituted Indazoles

Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable or superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[7] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[8]

Quantitative Anti-inflammatory Data

The following table presents the in vitro inhibitory activity of selected indazole derivatives against COX-2 and their in vivo anti-inflammatory effects.

| Compound | Assay | IC50 (µM) / % Inhibition | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [8] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [8] |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [8] |

| Compound 3b | Carrageenan-induced paw edema | Superior to diclofenac | [7] |

| Compound 27 | 5-Lipoxygenase Inhibition | 0.044 | [9] |

| Arachidonic acid induced mouse ear edema | 41% inhibition at 1 µ g/ear | [9] |

Experimental Workflow for Anti-inflammatory Screening

The evaluation of anti-inflammatory potential typically involves a combination of in vitro and in vivo assays.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

Materials:

-

Wistar rats (150-200 g)

-

Substituted indazole compounds

-

Carrageenan solution (1% in saline)

-

Reference drug (e.g., diclofenac)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the rats into groups (control, reference, and test groups) and fast them overnight with free access to water.

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

-

Carrageenan Injection: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Antimicrobial Activity of Substituted Indazoles

The indazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11]

Quantitative Antimicrobial Data

The antimicrobial activity is often assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in an agar diffusion assay.

| Compound | Microorganism | Zone of Inhibition (cm) / MIC (µg/mL) | Reference |

| 5i | Xanthomonas campestris | 2.3 | [11] |

| 5f | Xanthomonas campestris | 2.2 | [11] |

| 5a | Xanthomonas campestris | 2.1 | [11] |

| 5j | Bacillus megaterium | 1.6 | [11] |

| 5a | Bacillus megaterium | 1.5 | [11] |

| I5, I9, I13 | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | MIC = 50 | |

| Compound 18 | G. intestinalis | 12.8 times more active than metronidazole | [12] |

| Compound 23 | Candida albicans, Candida glabrata | In vitro growth inhibition | [12] |

Standard drug (Streptomycin) zone of inhibition for Xanthomonas campestris was 2.8 cm and for Bacillus megaterium was 3.7 cm.[11]

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.

Materials:

-

Substituted indazole compounds

-

Bacterial and fungal strains

-

Nutrient agar or Sabouraud dextrose agar

-

Sterile Petri dishes

-

Sterile cork borer

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic (e.g., streptomycin)

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, inoculate the plates with the test microorganisms.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume of the test compound solution (dissolved in DMSO) into the wells. Also, include a well for the vehicle control (DMSO) and a standard antibiotic.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

Conclusion

Substituted indazoles represent a versatile and highly promising class of compounds in drug discovery. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications, coupled with their amenability to synthetic modification, ensures that the indazole scaffold will continue to be a focal point of medicinal chemistry research. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Novel Substituted Indazoles towards Potential Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Bromo-3-iodo-6-methyl-1H-indazole in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-3-iodo-6-methyl-1H-indazole is a halogenated indazole derivative that serves as a crucial building block in medicinal chemistry. Its versatile structure, featuring bromine and iodine atoms at key positions, allows for selective and sequential functionalization through various cross-coupling reactions. This makes it an invaluable intermediate in the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors for therapeutic areas such as oncology.[1] The indazole scaffold itself is a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this core motif.[2][3][4] These compounds have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

The bromine at the 5-position and iodine at the 3-position offer differential reactivity, enabling chemists to perform regioselective modifications. The iodine atom is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of various substituents at the C3 position. The bromine atom can then be utilized in subsequent coupling reactions to further elaborate the molecule. This strategic functionalization is a cornerstone of modern drug design and lead optimization.

This document provides detailed application notes on the use of this compound and its close analogs as intermediates in the synthesis of potent kinase inhibitors, along with detailed experimental protocols and diagrams to illustrate the synthetic and biological pathways.

Application: Intermediate for the Synthesis of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors. The synthesis of such inhibitors can utilize this compound or its analogs as a key starting material.

A general synthetic approach involves the initial iodination of a substituted bromo-indazole, followed by protection of the indazole nitrogen. The iodine at the C3 position is then typically used as a handle for introducing a core fragment of the pharmacophore via a Suzuki or other cross-coupling reaction. Subsequent modifications at the bromine position can be performed to append other necessary chemical moieties to optimize potency and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole (A close analog to this compound)

This protocol is adapted from a published procedure for the synthesis of a key intermediate for anti-cancer agents.[3]

Materials:

-

6-bromo-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

-

Stir the mixture at room temperature.

-

In a separate flask, prepare a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL).

-

Add the iodine solution dropwise to the reaction mixture.

-

Continue stirring at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.

-

A white solid will precipitate.

-

Collect the solid by filtration and dry it to yield 6-Bromo-3-iodo-1H-indazole.[3]

Expected Yield: 71.2%[3]

Protocol 2: Suzuki Coupling Reaction for the Synthesis of a Kinase Inhibitor Precursor

This protocol describes a general method for the Suzuki coupling of a 3-iodo-indazole intermediate with a boronic acid derivative, a common step in the synthesis of kinase inhibitors.[3]

Materials:

-

6-Bromo-3-iodo-1H-indazole (or its protected form)

-

Aryl or heteroaryl boronic acid pinacol ester

-

Pd(dppf)Cl₂ (palladium catalyst)

-

Cesium carbonate (Cs₂CO₃)

-

Dioxane

-

Water

-

Schlenk flask

-

Nitrogen or Argon source

-

Reflux condenser

Procedure:

-

To a Schlenk flask, add 6-Bromo-3-iodo-1H-indazole (2 mmol, 1.0 equiv.), the corresponding boronic acid pinacol ester (2.4 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.1 mmol, 5 mol%), and cesium carbonate (3 mmol, 1.5 equiv.).

-

Add a mixed solvent of dioxane and water (4:1, 30 mL).

-

Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

-

Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

The residue can be purified by column chromatography to yield the desired coupled product.[3]

Quantitative Data

The following table summarizes the in vitro anti-proliferative activity of a series of indazole derivatives synthesized using a 6-bromo-3-iodo-1H-indazole intermediate. The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).

| Compound | 4T1 (Breast Cancer) IC₅₀ (μM) | A549 (Lung Cancer) IC₅₀ (μM) | HCT116 (Colon Cancer) IC₅₀ (μM) | HeLa (Cervical Cancer) IC₅₀ (μM) |

| 2a | 1.83 | 2.17 | >10 | >10 |

| 2b | 0.98 | 1.32 | 3.45 | 4.12 |

| 2c | 1.15 | 1.56 | 2.89 | 3.76 |

| 2f | 0.23 | 0.45 | 0.67 | 1.15 |

| 2g | 0.56 | 0.88 | 1.23 | 2.01 |

| 2h | >10 | >10 | >10 | >10 |

| 2i | 3.45 | 4.12 | 6.78 | 8.91 |

| 2j | 2.76 | 3.98 | 5.43 | 7.11 |

| 2k | 0.87 | 1.02 | 1.98 | 2.54 |

| 2l | 1.54 | 2.01 | 3.11 | 4.32 |

| 2m | 0.43 | 0.67 | 0.98 | 1.54 |

| 2n | >10 | >10 | >10 | >10 |

| 2o | 5.12 | 6.78 | 8.91 | >10 |

| 2p | 1.21 | 1.87 | 2.43 | 3.12 |

Data extracted from a study on indazole derivatives as anti-cancer agents.[6]

Visualizations

Diagram 1: General Synthetic Workflow for Kinase Inhibitors

References

- 1. ias.ac.in [ias.ac.in]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling with 5-bromo-3-iodo-indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 5-bromo-3-iodo-1H-indazole. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br), selective arylation can be achieved at either the C3 or C5 position by carefully selecting the reaction conditions. This application note outlines the synthetic procedures, reaction parameters, and expected outcomes for the selective functionalization of this versatile heterocyclic scaffold, which is a valuable building block in medicinal chemistry.

Introduction

Indazole derivatives are prominent structural motifs in a wide range of biologically active compounds and pharmaceuticals. The ability to selectively introduce molecular diversity at specific positions of the indazole core is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. The 5-bromo-3-iodo-1H-indazole offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is more susceptible to oxidative addition to a Pd(0) catalyst compared to the carbon-bromine bond at the C5 position. This inherent difference in reactivity allows for a regioselective Suzuki coupling, enabling the synthesis of either 3-aryl-5-bromo-1H-indazoles or 3-iodo-5-aryl-1H-indazoles, and subsequently 3,5-diaryl-1H-indazoles.

Data Presentation

Table 1: Regioselective Suzuki Coupling at the C3-Iodo Position

This table summarizes the reaction conditions and yields for the selective Suzuki coupling at the C3 position of 5-bromo-3-iodo-1H-indazole, leaving the C5-bromo position intact.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | 60 | [1] |

| 2 | Arylboronic acid (general) | Pd(dppf)Cl₂ (5-10) | K₂CO₃ or Cs₂CO₃ | DME or Dioxane/H₂O | 80-100 | 2-12 | Typically high | Predicted |

Note: While a specific example with an arylboronic acid was not found in the literature for this exact substrate, the higher reactivity of the C-I bond in Suzuki couplings is a well-established principle. The conditions are based on typical protocols for 3-iodoindazoles.

Table 2: Suzuki Coupling at the C5-Bromo Position

This table presents typical conditions for the Suzuki coupling at the C5-bromo position of N-substituted or C3-substituted 5-bromoindazoles. These conditions can be adapted for the C5-arylation of 5-bromo-3-iodo-1H-indazole, assuming the C3-iodo position has been previously functionalized or if harsher conditions are employed to react the C-Br bond.

| Entry | Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 85-95 | [2] |

| 2 | 5-bromo-1H-indazole (N-Boc protected) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 70-80 | [2] |

| 3 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Arylboronic acids | Pd(OAc)₂ (10) | CsF | Dioxane | 100 | 12 | 70-85 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-3-iodo-1H-indazole

This procedure is adapted from the iodination of 5-bromo-1H-indazole.[1]

Materials:

-

5-bromo-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Water

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq) and potassium hydroxide (3.75 eq).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction by diluting with a saturated solution of sodium bisulfite.

-

Filter the resulting precipitate under vacuum.

-

Wash the solid with water.

-

Dry the solid to obtain 5-bromo-3-iodo-1H-indazole.

Protocol 2: Regioselective Suzuki Coupling at the C3-Iodo Position

This protocol is a general procedure adapted from the Suzuki coupling of 3-iodoindazoles and is expected to be selective for the C3 position of 5-bromo-3-iodo-1H-indazole.[1]

Materials:

-

5-bromo-3-iodo-1H-indazole

-

Arylboronic acid or boronic acid pinacol ester (1.5-2.0 eq)

-

Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5-10 mol%)

-

Aqueous sodium carbonate (Na₂CO₃) (2N) or potassium carbonate (K₂CO₃)

-

1,4-Dioxane or Dimethoxyethane (DME)

-

Brine solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave vial or a round-bottom flask, combine 5-bromo-3-iodo-1H-indazole (1.0 eq), the boronic acid/ester (1.5-2.0 eq), and the palladium catalyst (5-10 mol%).

-

Add the base (e.g., 2N aqueous Na₂CO₃ or solid K₂CO₃).

-

Add the solvent (e.g., 1,4-dioxane or DME).

-

If using a flask, degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. If using a microwave vial, seal it.

-

Heat the reaction mixture. For microwave synthesis, typical conditions are 120°C for 40 minutes. For conventional heating, 80-100°C for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a brine solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-1H-indazole.

Mandatory Visualization

References

Application Notes and Protocols for Sonogashira Coupling with Dihalogenated Indazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Sonogashira cross-coupling reactions on dihalogenated indazole scaffolds. This methodology is a powerful tool for the synthesis of novel indazole derivatives, which are key structural motifs in many pharmacologically active compounds. Particular focus is given to the selective functionalization of dihaloindazoles, enabling the synthesis of diverse molecular architectures for drug discovery and development.

Introduction to Sonogashira Coupling on Indazoles

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating sp²-sp hybridized carbon bonds. In the context of drug discovery, this reaction is invaluable for introducing alkyne moieties into heterocyclic systems like indazoles. These alkynyl-indazoles can serve as key intermediates for further diversification or as final products with potential biological activity.

Dihalogenated indazoles offer multiple reaction sites for sequential and selective cross-coupling reactions. The differential reactivity of halogens (I > Br > Cl) allows for regioselective functionalization.[1] For instance, in a bromo-iodo-substituted indazole, the Sonogashira coupling can be directed to the more reactive iodine position under milder conditions, leaving the bromine available for a subsequent coupling reaction.[2]

Reaction Mechanisms

The Sonogashira coupling can proceed through two primary catalytic cycles: a copper-co-catalyzed cycle and a copper-free cycle.

Palladium and Copper Co-catalyzed Cycle

The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper (Figure 1).[3][4]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the indazolyl halide.

-

Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.

-

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the alkynylated indazole and regenerate the Pd(0) catalyst.

Copper-Free Sonogashira Coupling

To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free conditions have been developed.[5] In these systems, the base is crucial for the deprotonation of the terminal alkyne, which then directly coordinates to the palladium center (Figure 2).

Experimental Protocols

The following protocols are based on established procedures for the Sonogashira coupling of dihalogenated indazoles. It is recommended to optimize reaction conditions for each specific substrate.

General Workflow

A typical experimental workflow for the Sonogashira coupling of a dihalogenated indazole is outlined below (Figure 3).

Protocol 1: Selective Mono-alkynylation of 5-Bromo-3-iodo-1-trityl-1H-indazole[2]

This protocol is suitable for the selective coupling at the C3-iodo position.

Materials:

-

5-Bromo-3-iodo-1-trityl-1H-indazole

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvents and inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 5-bromo-3-iodo-1-trityl-1H-indazole, PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

-

Add a solvent mixture of Et₃N and DMF (e.g., 2:1 ratio).

-

Add the terminal alkyne (1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature (20 °C) for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-5-bromo-1-trityl-1H-indazole.

Protocol 2: Di-alkynylation of 5-Bromo-3-alkynyl-1-trityl-1H-indazole[2]

This protocol is for the subsequent coupling at the C5-bromo position.

Materials:

-

3-Alkynyl-5-bromo-1-trityl-1H-indazole

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (10 mol%)

-

Copper(I) iodide (CuI) (20 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvents and inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, combine the 3-alkynyl-5-bromo-1-trityl-1H-indazole, PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%), and PPh₃ (10 mol%).

-

Add a solvent mixture of Et₃N and DMF (e.g., 2:1 ratio).

-

Add the terminal alkyne (1.2 equivalents).

-

Heat the reaction mixture to 70 °C and stir for 48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography to yield the 3,5-dialkynyl-1-trityl-1H-indazole.

Quantitative Data Summary

The following tables summarize representative yields for the Sonogashira coupling of dihalogenated indazoles with various terminal alkynes, based on data from Witulski et al.[2]

Table 1: Selective Mono-alkynylation of 5-Bromo-3-iodo-1-trityl-1H-indazole at Room Temperature [2]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3-(Phenylethynyl)-5-bromo-1-trityl-1H-indazole | 85 |

| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-bromo-1-trityl-1H-indazole | 89 |

| 3 | 3,3-Dimethyl-1-butyne | 3-(3,3-Dimethylbut-1-yn-1-yl)-5-bromo-1-trityl-1H-indazole | 92 |

| 4 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-5-bromo-1-trityl-1H-indazole | 95 |

Table 2: Di-alkynylation of 3-Alkynyl-5-bromo-1-trityl-1H-indazoles at 70 °C [2]

| Entry | Starting Material (3-alkynyl) | Alkyne for C5-position | Product | Yield (%) |

| 1 | 3-(Hex-1-yn-1-yl)- | Phenylacetylene | 3-(Hex-1-yn-1-yl)-5-(phenylethynyl)-1-trityl-1H-indazole | 78 |

| 2 | 3-((Trimethylsilyl)ethynyl)- | 1-Hexyne | 3-((Trimethylsilyl)ethynyl)-5-(hex-1-yn-1-yl)-1-trityl-1H-indazole | 81 |

| 3 | 3-(Phenylethynyl)- | 1-Hexyne | 3-(Phenylethynyl)-5-(hex-1-yn-1-yl)-1-trityl-1H-indazole | 75 |

Key Considerations and Troubleshooting

-

N-Protection: The indazole nitrogen is often protected (e.g., with a trityl or tosyl group) to improve solubility and prevent side reactions.[3]

-

Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

-

Base: An amine base like triethylamine or diisopropylamine is typically used, often serving as both the base and a co-solvent.

-

Solvent: Aprotic polar solvents such as DMF, THF, or acetonitrile are commonly employed.

-

Temperature: The reactivity of the halide dictates the required temperature. Couplings with iodides can often be performed at room temperature, while bromides and chlorides usually require heating.

-

Inert Atmosphere: To prevent oxidative homocoupling of the alkyne (Glaser coupling), especially in copper-catalyzed reactions, it is crucial to maintain an inert atmosphere.[5]

-

Copper-Free Conditions: If homocoupling is a significant issue, consider using a copper-free protocol. These often require a stronger base and may have different catalyst/ligand requirements.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira cross-coupling reaction for the synthesis of a wide array of functionalized dihalogenated indazole derivatives, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Synthesis of Novel VEGFR-2 Inhibitors from 5-Bromo-3-iodo-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established and effective strategy in cancer therapy.[3][4] Indazole-based compounds have emerged as a promising class of VEGFR-2 inhibitors, with many derivatives showing potent anti-angiogenic and anti-tumor activities.[5][6] This document provides detailed protocols and application notes for the synthesis of novel VEGFR-2 inhibitors, utilizing 5-Bromo-3-iodo-6-methyl-1H-indazole as a key starting material. The methodologies described are based on established synthetic routes, such as Suzuki coupling reactions, which are frequently employed in the synthesis of bi-aryl and hetero-bi-aryl compounds in medicinal chemistry.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, culminating in angiogenesis. The inhibitors synthesized from the this compound scaffold are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and blocking the downstream signaling events.

Synthetic Workflow

The synthesis of VEGFR-2 inhibitors from this compound typically involves a selective cross-coupling reaction, such as a Suzuki coupling, at the more reactive 3-iodo position, followed by a subsequent coupling or functionalization at the 5-bromo position. This allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.

Experimental Protocols

The following protocols are generalized procedures based on common practices in medicinal chemistry for the synthesis of indazole-based kinase inhibitors. Researchers should adapt these protocols based on the specific properties of the reagents and the desired final product.

Protocol 1: Synthesis of this compound

This starting material can be synthesized from 5-bromo-6-methyl-1H-indazole through iodination.

Materials:

-

5-bromo-6-methyl-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

-

Stirring apparatus and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 5-bromo-6-methyl-1H-indazole in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Suzuki Coupling for the Synthesis of 5-Bromo-3-(aryl/heteroaryl)-6-methyl-1H-indazole

This protocol describes the selective coupling at the 3-iodo position.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., Dioxane, Toluene, DMF) and water

-

Stirring and heating apparatus with reflux condenser, under inert atmosphere

Procedure:

-

To a degassed solution of the solvent and water (e.g., 4:1 mixture), add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired 5-bromo-3-(aryl/heteroaryl)-6-methyl-1H-indazole intermediate. A Chinese patent describes a similar Suzuki coupling reaction for related indazole compounds.[7]

Quantitative Data

The following table summarizes the biological activity of various indazole-based VEGFR-2 inhibitors reported in the literature. This data can serve as a benchmark for newly synthesized compounds.

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Compound 30 | VEGFR-2 | 1.24 | [3] |

| Compound 11 | VEGFR-2 | 190 | [4][8] |

| Compound 10e | VEGFR-2 | 241 | [4] |

| Compound 13a | VEGFR-2 | 258 | [4] |

| Compound 6 | VEGFR-2 | 60.83 | [9] |

| Compound 10 | VEGFR-2 | 63.61 | [9] |

| Compound 23j | VEGFR-2 | 3.7 | [10] |

| Sorafenib | VEGFR-2 | 49 | [11] |

Structure-Activity Relationship (SAR) Insights

The development of potent indazole-based VEGFR-2 inhibitors often relies on understanding the structure-activity relationships. For instance, modifications at the 3- and 5-positions of the indazole core can significantly impact the inhibitory activity. The introduction of various aryl and heteroaryl groups through Suzuki coupling allows for the exploration of different binding interactions within the ATP pocket of VEGFR-2. The nature and substitution pattern of these appended rings are crucial for achieving high potency and selectivity.

Conclusion

The synthetic protocols and data presented provide a framework for the rational design and synthesis of novel indazole-based VEGFR-2 inhibitors starting from this compound. The versatility of the Suzuki cross-coupling reaction allows for the creation of a diverse library of compounds for biological evaluation. By leveraging the provided protocols and SAR insights, researchers can contribute to the development of next-generation anticancer therapeutics targeting VEGFR-2.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijddmr.org [ijddmr.org]

- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 8. dovepress.com [dovepress.com]

- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Parallel Synthesis of Indazole-Based Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic functionalization of the indazole nucleus allows for the fine-tuning of pharmacological profiles, making it a highly attractive target for drug discovery programs. Parallel synthesis has emerged as a powerful strategy to rapidly generate large and diverse libraries of indazole-based compounds, accelerating the identification of novel hit and lead candidates. This document provides detailed application notes and protocols for the efficient parallel synthesis of indazole-based compound libraries, catering to the needs of researchers in both academic and industrial settings.

Methodologies for Parallel Synthesis

The construction of indazole-based compound libraries can be broadly categorized into two main approaches: solution-phase parallel synthesis and solid-phase parallel synthesis.

Solution-Phase Parallel Synthesis: This technique involves conducting multiple reactions simultaneously in an array of reaction vessels, such as 96-well plates.[1] It offers the advantage of using traditional and well-established reaction chemistry. However, purification of the final products can be a bottleneck, often requiring high-throughput purification techniques like mass-triggered preparative HPLC.

Solid-Phase Parallel Synthesis: In this approach, the indazole scaffold or a precursor is attached to a solid support (e.g., a resin bead), and subsequent chemical transformations are carried out.[2] A key advantage is the ease of purification, as excess reagents and by-products can be simply washed away. The final compounds are then cleaved from the solid support in high purity. Traceless linkers, which leave no residual atoms on the final product after cleavage, are often employed.

Data Presentation: Representative Synthetic Routes and Yields

The following tables summarize quantitative data from representative parallel syntheses of indazole libraries, showcasing the yields achieved for different substitution patterns.

Table 1: Solution-Phase Synthesis of a Tri-Substituted Indazole Library

| Step | Reaction | Reagents and Conditions | Yield Range (%) | Reference |

| 1 | N-1 Alkylation/Arylation | Alkyl/Aryl Halide, Base (e.g., NaH), Solvent (e.g., DMF) | 50-75 | [1] |

| 2 | C-3 O-Alkylation | Alkyl Halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | 50-80 | [1] |

| 3 | C-5 Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl3), Solvent (e.g., DCM) | 75-90 | [1] |

Table 2: Parallel Synthesis of a 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamide Library (200 members)

| Starting Material | Reagents and Conditions | Product | Average Yield (%) | Reference |

| 4-Bromomethyl-3-nitrobenzoic acid derivatives | 1. R-NH2, Solvent; 2. R'-OH, Base | 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides | Not explicitly stated for individual compounds, but library production was successful | [3] |

Table 3: Solid-Phase Synthesis of a Tetrahydroindazolone Library (162 members)

| Core Skeleton | Building Blocks | Overall Purity (%) | Reference |

| Nitrophenyl | 2-Acylcyclohexane-1,3-diones, Arylhydrazines | >92 (average) | [2] |

| Anilyl | 2-Acylcyclohexane-1,3-diones, Arylhydrazines | >92 (average) | [2] |

| Pyridyl | 2-Acylcyclohexane-1,3-diones, Arylhydrazines | >92 (average) | [2] |

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of an N-1 Substituted Indazole Library

This protocol describes a general procedure for the N-1 alkylation of a substituted indazole in a 96-well plate format.

Materials:

-

Substituted 1H-indazole starting materials

-

Library of alkyl bromides

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

96-well reaction block with sealing mat

-

Inert atmosphere (Nitrogen or Argon)

-

Parallel evaporation system

-

High-throughput purification system (e.g., mass-triggered preparative HPLC)

Procedure:

-

Preparation of Indazole Stock Solutions: Prepare stock solutions of each indazole starting material in anhydrous DMF (e.g., 0.2 M).

-

Dispensing Indazoles: Dispense 200 µL of each indazole stock solution into the designated wells of the 96-well reaction block.

-

Addition of Base: Under an inert atmosphere, carefully add a pre-weighed amount of NaH to each well containing the indazole solution. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care.

-

Addition of Alkylating Agents: Prepare stock solutions of the alkyl bromide library in anhydrous DMF (e.g., 0.25 M). Dispense 200 µL of the appropriate alkyl bromide solution to each well.

-

Reaction: Seal the reaction block with a sealing mat and heat to the desired temperature (e.g., 60 °C) with stirring for the required time (e.g., 4-12 hours).

-

Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of water to each well.

-

Work-up: Extract the contents of each well with a suitable organic solvent (e.g., ethyl acetate).

-

Solvent Evaporation: Remove the solvent using a parallel evaporation system.

-

Purification and Analysis: Purify the crude products using a high-throughput purification system. Analyze the purity and confirm the identity of the final compounds by LC-MS and/or NMR.

Protocol 2: Solid-Phase Synthesis of a Substituted Indazole Library

This protocol outlines a general workflow for the solid-phase synthesis of indazoles, which can be adapted for parallel synthesis.

Materials:

-

Merrifield resin or other suitable solid support

-

Linker molecule (e.g., a photolabile or acid-labile linker)

-

Indazole precursor with a suitable functional group for attachment to the linker

-

Building blocks for diversification

-

Appropriate reagents and solvents for coupling, deprotection, and cleavage steps

-

Solid-phase synthesis vessels (e.g., fritted syringes or a parallel synthesizer)

Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent (e.g., Dichloromethane - DCM) in the reaction vessels.

-

Linker Attachment: Attach the linker molecule to the resin according to established protocols.

-

Indazole Precursor Loading: Couple the indazole precursor to the linker-functionalized resin.

-

Diversification Steps: Perform a series of chemical reactions to introduce diversity at various positions of the indazole core. This may involve:

-

N-Alkylation: React the resin-bound indazole with an alkyl halide in the presence of a base.

-

Suzuki Coupling: Introduce aryl or heteroaryl groups at a halogenated position using a palladium catalyst and a boronic acid.

-

Amide Coupling: Couple a carboxylic acid-functionalized indazole with a library of amines.

-

-

Washing: After each reaction step, thoroughly wash the resin with a sequence of solvents (e.g., DMF, Methanol, DCM) to remove excess reagents and by-products.

-

Cleavage: Cleave the final indazole products from the solid support using the appropriate cleavage cocktail (e.g., trifluoroacetic acid for an acid-labile linker or UV light for a photolabile linker).

-

Isolation and Analysis: Collect the cleavage solution, evaporate the solvent, and analyze the purity and identity of the synthesized compounds by LC-MS and NMR.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Indazole-based compounds are known to modulate various signaling pathways implicated in diseases such as cancer. The following diagrams, generated using Graphviz (DOT language), illustrate a representative signaling pathway and a general experimental workflow for parallel synthesis.

Caption: A generalized workflow for the parallel synthesis and screening of indazole-based compound libraries.

Caption: Simplified representation of the EGFR signaling pathway, a common target for indazole-based kinase inhibitors.

References

- 1. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase parallel synthesis of a tetrahydroindazolone library containing three unique core skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-3-Iodo-Indazoles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Suzuki coupling reactions with 5-bromo-3-iodo-indazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 5-bromo-3-iodo-indazoles in a question-and-answer format.

Issue 1: Low or No Product Yield

-

Question: I am not observing any formation of the desired coupled product. What are the potential causes and how can I troubleshoot this?

-

Answer: Low to no product yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

-

Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst and consider the following:

-

Catalyst Choice: While various palladium catalysts can be used, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often reported as an effective catalyst for Suzuki couplings of bromoindazoles, providing good yields in relatively short reaction times.[1][2] Other common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]

-

Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 5-10 mol%.

-

Deactivation: The presence of impurities or unprotected nitrogen-rich heterocycles can inhibit the catalyst.[3] Ensure all reagents and solvents are pure and dry.

-

-

Sub-optimal Reaction Conditions:

-

Temperature: Suzuki couplings often require elevated temperatures. A typical range is 80-120 °C. If you are using a lower temperature, consider increasing it. Microwave irradiation can also be an effective method to accelerate the reaction.[4][5]

-

Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

-

-

Reagent Quality:

-

Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation, especially at higher temperatures and with certain heteroaryl boronic acids.[1] Use high-purity boronic acids and consider using boronate esters (e.g., pinacol esters) which can be more stable.

-

Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1][6] The base's strength and solubility can significantly impact the reaction outcome.

-

-

Solvent System: The solvent plays a critical role in solubilizing the reagents and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed. Common solvent systems include dioxane/water, DME/water, and THF/water.[1][6]

-

Issue 2: Non-Selective Coupling or Multiple Products

-

Question: I am observing coupling at both the 3-iodo and 5-bromo positions, or a mixture of mono-coupled products. How can I achieve selective coupling at the C-3 position?

-

Answer: Achieving selectivity in dihalogenated substrates relies on the differential reactivity of the carbon-halogen bonds. In the case of 5-bromo-3-iodo-indazole, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This inherent difference should favor selective coupling at the 3-position.

To enhance selectivity:

-

Control Reaction Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor mono-coupling at the more reactive iodo position.

-

Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C) can further exploit the reactivity difference between the C-I and C-Br bonds.

-

Milder Reaction Conditions: Employing a less reactive catalyst or a milder base might also improve selectivity, although this could lead to longer reaction times.

-

Issue 3: Debromination or Protodeboronation Side Products

-

Question: I am observing significant amounts of the debrominated indazole or the protonated form of my boronic acid starting material. What causes this and how can I minimize these side reactions?

-

Answer:

-

Debromination: The formation of the debrominated starting material is a common side reaction, often observed when the catalytic cycle is slow or inefficient.[4] To minimize this:

-

Optimize Catalyst and Ligand: Using a more active catalyst system can accelerate the desired cross-coupling pathway over the competing debromination. For instance, using bulky electron-rich phosphine ligands can sometimes be beneficial.

-

Ensure Anhydrous Conditions (for the organic solvent): While water is often a co-solvent, adventitious moisture can contribute to side reactions. Ensure your organic solvents are dry.

-

-

Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is particularly problematic with electron-rich or heteroaryl boronic acids and is often promoted by high temperatures and prolonged reaction times.[1] To mitigate this:

-

Use Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

-

Optimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.

-

Choice of Base and Solvent: The reaction medium can influence the rate of protodeboronation. Experiment with different bases and solvent systems.

-

-

Frequently Asked Questions (FAQs)

-

Q1: Which palladium catalyst is best for the Suzuki coupling of 5-bromo-3-iodo-indazoles?

-

A1: While the optimal catalyst can be substrate-dependent, Pd(dppf)Cl₂ has been shown to be highly effective for the Suzuki coupling of substituted bromoindazoles, often providing high yields in short reaction times.[1][2] Other catalysts like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with appropriate ligands are also commonly used.[1][4][7] A screening of catalysts is often the best approach to identify the optimal one for a specific substrate combination.

-

-

Q2: What is the role of the base in the Suzuki coupling reaction and which one should I use?

-

A2: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄ .[1][6] The choice of base can influence the reaction rate and yield, and the optimal base may need to be determined empirically. Cesium carbonate is often a good choice for challenging couplings.

-

-

Q3: Do I need to protect the N-H of the indazole?

-

A3: While some Suzuki couplings can be performed on unprotected indazoles, N-H protection, typically with a tert-butyloxycarbonyl (Boc) group, is often beneficial.[8] The unprotected N-H can be acidic and may interfere with the reaction or inhibit the catalyst.[3] However, in some cases, the Boc group can be cleaved under the reaction conditions, especially with certain substrates or prolonged heating.[9]

-

-

Q4: What is the ideal solvent system for this reaction?

-

A4: A mixture of an aprotic organic solvent and water is typically used. Common examples include 1,4-dioxane/water, dimethoxyethane (DME)/water, and tetrahydrofuran (THF)/water .[1][6] The aqueous phase is necessary to dissolve the inorganic base. The choice of organic solvent can affect the solubility of the reagents and the overall reaction efficiency.

-

-

Q5: At which position will the Suzuki coupling selectively occur on 5-bromo-3-iodo-indazole?

-

A5: The Suzuki coupling will preferentially occur at the C-3 position . The carbon-iodine bond is more reactive than the carbon-bromine bond in the oxidative addition step of the Suzuki catalytic cycle. This allows for selective functionalization at the 3-position, leaving the 5-bromo position available for subsequent transformations.

-

Data Presentation

Table 1: Comparison of Common Palladium Catalysts for Suzuki Coupling of Bromoindazoles

| Catalyst | Common Name | Typical Loading (mol%) | Key Characteristics |

| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 5 - 10 | Often highly effective for heteroaryl couplings, providing good yields.[1][2] |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 5 - 10 | A common and versatile catalyst, but can be less effective than others for specific substrates.[1] |

| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) dichloride | 5 - 10 | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] |

| Pd(OAc)₂ | Palladium(II) Acetate | 2 - 5 | Often used in combination with a phosphine ligand.[7] |

Table 2: Common Bases for Suzuki Coupling Reactions

| Base | Chemical Formula | Strength | Solubility in Water | Notes |

| Potassium Carbonate | K₂CO₃ | Moderate | High | A widely used and cost-effective base.[1] |

| Cesium Carbonate | Cs₂CO₃ | Strong | High | Often effective for difficult couplings. |

| Potassium Phosphate | K₃PO₄ | Strong | High | Another effective base, particularly for aryl chlorides. |

| Sodium Carbonate | Na₂CO₃ | Moderate | High | A common alternative to potassium carbonate.[6] |

| Cesium Fluoride | CsF | Moderate | High | Can be effective in certain systems.[7] |

Table 3: Common Solvents for Suzuki Coupling Reactions

| Solvent System | Typical Ratio (Organic:Water) | Boiling Point (°C) of Organic Solvent | Notes |

| 1,4-Dioxane / H₂O | 3:1 to 5:1 | 101 | A very common and effective solvent system.[6] |

| Dimethoxyethane (DME) / H₂O | 4:1 | 85 | Another frequently used solvent system.[1] |

| Tetrahydrofuran (THF) / H₂O | 4:1 | 66 | Lower boiling point may require longer reaction times or sealed vessel. |

| Toluene / H₂O / EtOH | Varies | 111 (Toluene) | A three-component system that can be effective in some cases.[8] |

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the C-3 Position of 5-Bromo-3-Iodo-Indazole

This protocol is a general guideline and may require optimization for specific substrates.

-

Reagent Preparation:

-

To a reaction vessel, add 5-bromo-3-iodo-indazole (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq.).

-

-

Reaction Setup:

-

Seal the reaction vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-